molecular formula C19H12Cl2N4 B12048126 1-(3,4-Dichloroanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile

1-(3,4-Dichloroanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile

Katalognummer: B12048126
Molekulargewicht: 367.2 g/mol
InChI-Schlüssel: ARTHWYFHDYRREF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dichloroanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrido[1,2-A]benzimidazole core, substituted with a 3,4-dichloroanilino group and a methyl group, along with a carbonitrile functional group. Its distinct structure makes it a subject of interest in chemical research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-(3,4-Dichloroanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido[1,2-A]benzimidazole core, followed by the introduction of the 3,4-dichloroanilino group and the methyl group. The final step involves the addition of the carbonitrile group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

1-(3,4-Dichloroanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the anilino and pyrido groups, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dichloroanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dichloroanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Dichloroanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:

  • 1-(3,4-Dichloroanilino)-3-methylpyrido[1,2-A]benzimidazole-4-carboxamide
  • 1-(3,4-Dichloroanilino)-3-methylpyrido[1,2-A]benzimidazole-4-carboxylic acid

These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activities.

Eigenschaften

Molekularformel

C19H12Cl2N4

Molekulargewicht

367.2 g/mol

IUPAC-Name

1-(3,4-dichloroanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C19H12Cl2N4/c1-11-8-18(23-12-6-7-14(20)15(21)9-12)25-17-5-3-2-4-16(17)24-19(25)13(11)10-22/h2-9,23H,1H3

InChI-Schlüssel

ARTHWYFHDYRREF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC(=C(C=C4)Cl)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.